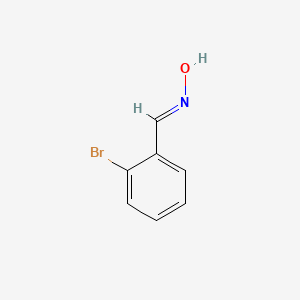

2-Bromobenzaldoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRFUPZHPEKAE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromobenzaldoxime, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical information.

Core Chemical Properties

This compound is a halogenated aromatic oxime. Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | Cheméo[1][2] |

| Molecular Weight | 200.03 g/mol | Cheméo[1][2] |

| CAS Number | 34158-72-0 | Cheméo[1][2] |

| Melting Point | 102 °C ((E)-isomer) | Stenutz[3] |

| Boiling Point | 626.24 K (353.09 °C) (Calculated) | Cheméo[1][2] |

| logP (Octanol/Water) | 2.257 (Calculated) | Cheméo[1][2] |

| Water Solubility | -1.94 (log10(mol/L)) (Calculated) | Cheméo[1][2] |

| Appearance | White solid | The Royal Society of Chemistry[4] |

Chemical Structure and Isomerism

The structure of this compound is characterized by a benzene ring substituted with a bromine atom and an aldoxime group (-CH=NOH) at the ortho position. The presence of the carbon-nitrogen double bond in the oxime functional group gives rise to geometric isomerism, resulting in two stereoisomers: the (E)- and (Z)-isomers.

The spatial arrangement of the hydroxyl group (-OH) relative to the 2-bromophenyl group determines the isomer. In the (E)-isomer, the hydroxyl group and the aromatic ring are on opposite sides of the C=N double bond. In the (Z)-isomer, they are on the same side. The (E)-isomer has been structurally characterized by X-ray crystallography.

Isomeric Relationship Diagram

Caption: Relationship between the E and Z isomers of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

2-Bromobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Sodium Carbonate (Na₂CO₃)

-

Ethanol

-

Water

Procedure:

-

A mixture of 2-bromobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2-1.5 eq), and a base such as sodium acetate (2.5 eq) or sodium carbonate (1.3 eq) is prepared in a round-bottomed flask.

-

A solvent system of ethanol and water is added to the flask.

-

The reaction mixture is stirred and heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the product is precipitated by pouring it into water.

-

The crude product is collected by suction filtration and washed thoroughly with water.

-

The product is dried under a vacuum. For higher purity, recrystallization from ethanol can be performed.

A microwave-assisted variation of this synthesis has also been reported, which can significantly reduce the reaction time.

Characterization of this compound

The synthesized this compound is typically characterized using a combination of spectroscopic and physical methods.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a key tool for confirming the structure. The following peaks have been reported for this compound in DMSO-d₆:

-

δ 11.70 (s, 1H, -OH)

-

δ 8.32 (s, 1H, -CH=N)

-

δ 7.79-7.81 (q, 1H, Ar-H)

-

δ 7.68 (d, J = 7.5 Hz, 1H, Ar-H)

-

δ 7.42 (t, J = 7.5 Hz, 1H, Ar-H)

-

δ 7.33-7.36 (m, 1H, Ar-H)[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): While specific experimental IR and mass spectra for this compound are not readily available in public databases, the expected characteristic IR absorptions would include:

-

~3300-3100 cm⁻¹ (O-H stretch, broad)

-

~1650 cm⁻¹ (C=N stretch)

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight (m/z ≈ 200), with a characteristic isotopic pattern due to the presence of bromine.

X-ray Crystallography: The single crystal X-ray diffraction data for the (E)-isomer confirms its stereochemistry and provides precise bond lengths and angles.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Signaling Pathways

Currently, there is no scientific literature available to suggest that this compound is directly involved in any biological signaling pathways. Its primary role in scientific research is as a chemical intermediate for the synthesis of more complex molecules.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the closely related starting material, 2-bromobenzaldehyde, indicates that it is a skin and eye irritant and may cause respiratory irritation. Similar precautions should be taken when handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromobenzaldoxime, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable experimental protocol for its preparation and outlines the key analytical techniques for its characterization, supported by predictive data and logical workflows.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of 2-bromobenzaldehyde with hydroxylamine. The following protocol is a robust method for obtaining the desired product, predominantly as the (E)-isomer.

Experimental Protocol: Synthesis of (E)-2-Bromobenzaldehyde Oxime[1][2]

Materials:

-

2-Bromobenzaldehyde

-

Hydroxylamine (50% aqueous solution) or Hydroxylamine Hydrochloride

-

Hydrated Zinc Chloride (optional catalyst)[1][2] or Sodium Acetate (if using Hydroxylamine Hydrochloride)

-

Ethyl acetate

-

n-Hexane

-

Ethanol

-

Water

Procedure:

-

In a round-bottomed flask, dissolve 2-bromobenzaldehyde (1.0 mmol, 184 mg) in a suitable solvent such as ethanol (10 mL).

-

Add a 50% aqueous solution of hydroxylamine (3.0 mmol, 0.18 mL). Alternatively, hydroxylamine hydrochloride (74.0 mmol) and sodium acetate (125.0 mmol) can be used. The sodium acetate acts as a base to liberate the free hydroxylamine.

-

For the catalyzed reaction, add hydrated zinc chloride (0.2 mmol) to the mixture.

-

The reaction mixture is then heated. One reported method involves heating at 373 K (100 °C) for 30 minutes.[1][2] Another common procedure involves stirring under reflux, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If a precipitate forms upon cooling, it can be collected by suction filtration, washed thoroughly with water, and dried under a vacuum.

-

If no precipitate forms, the product can be extracted. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) as the eluent.[1][2]

-

Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, can be performed to obtain colorless crystals of the pure product.

A reported yield for this synthesis is approximately 90%.[1][2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.04 g/mol | |

| Melting Point | 363 K (90 °C) | [1][2] |

| Appearance | Colorless crystals or white solid | [1][2] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.70 | s | N-OH |

| 8.32 | s | CH=N |

| 7.79-7.81 | q | Ar-H |

| 7.68 | d, J=7.5 Hz | Ar-H |

| 7.42 | t, J=7.5 Hz | Ar-H |

| 7.33-7.36 | m | Ar-H |

| Solvent: DMSO-d₆ |

2.2.2. ¹³C NMR Spectroscopy (Predictive)

While specific experimental data was not found, the expected chemical shifts for the carbon atoms can be predicted based on the structure and known values for similar compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~149 | C=N |

| ~133-135 | C-Br |

| ~125-132 | Aromatic CH carbons |

| ~122 | Quaternary Aromatic C |

2.2.3. Infrared (IR) Spectroscopy (Predictive)

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3600 (broad) | O-H stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~1640 | C=N stretch |

| ~1450-1600 | Aromatic C=C stretch |

| ~930-960 | N-O stretch |

| ~750 | ortho-disubstituted benzene C-H bend |

2.2.4. Mass Spectrometry (Predictive)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Assignment |

| 200/202 | Molecular ion peak [M]⁺, showing isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br) |

| 183/185 | [M-OH]⁺ |

| 121 | [M-Br]⁺ |

| 104 | [M-Br-OH]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Visualizing the Process and Relationships

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Molecular Transformation Pathway

This diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Reaction scheme for the formation of this compound.

This guide provides a solid foundation for the synthesis and characterization of this compound, equipping researchers with the necessary information for its successful preparation and verification.

References

An In-depth Technical Guide to 2-Bromobenzaldoxime (CAS: 34158-72-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzaldoxime, with the CAS registry number 34158-72-0, is an organic compound characterized by a benzene ring substituted with both a bromine atom and an oxime functional group.[1] This molecule serves as a versatile building block in organic synthesis, offering a reactive platform for the creation of more complex molecules.[1] Its utility is primarily recognized in the synthesis of various organic compounds, and it has also been noted for its potential applications in the agrochemical sector.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and known applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings. The compound typically appears as a light yellow or white to off-white solid.[1]

| Property | Value | Source |

| CAS Number | 34158-72-0 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [2] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 102-104 °C | |

| Appearance | Light yellow liquid or solid; White to off-white solid | [1] |

| InChI Key | PSIRFUPZHPEKAE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C=NO)Br | [1] |

| Purity | Min. 95% | [2] |

| Storage | Ambient temperatures | [1] |

Synthesis and Reactions

The primary route for the synthesis of this compound involves the reaction of 2-bromobenzaldehyde with hydroxylamine. This is a standard method for the formation of oximes from aldehydes.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound from 2-bromobenzaldehyde.

Materials:

-

2-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or other suitable base

-

Ethanol or another suitable solvent

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

Procedure:

-

Dissolve 2-bromobenzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in water. The base is used to liberate the free hydroxylamine from its salt.

-

Slowly add the aqueous hydroxylamine solution to the stirred solution of 2-bromobenzaldehyde at room temperature.

-

The reaction mixture may be gently heated under reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, this compound, may precipitate out of the solution. If not, the product can be isolated by pouring the reaction mixture into cold water and collecting the resulting precipitate by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

The final product should be dried under vacuum.

Spectroscopic Characterization

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (in the range of 7.0-8.0 ppm), an aldehydic proton singlet (deshielded, >8.0 ppm), and a hydroxyl proton from the oxime group (broad singlet, variable chemical shift). |

| ¹³C NMR | Signals corresponding to the carbon atoms of the benzene ring, with the carbon attached to the bromine being significantly deshielded. A signal for the C=N carbon of the oxime group would also be present. |

| IR Spectroscopy | A characteristic C=N stretching vibration (around 1650 cm⁻¹), O-H stretching of the oxime (broad band around 3200-3400 cm⁻¹), and C-Br stretching (in the fingerprint region). The C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) should be absent in the final product.[3][4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (200.03 g/mol ). Isotopic peaks characteristic of the presence of a bromine atom (M and M+2 peaks in approximately a 1:1 ratio) would be expected. |

Applications and Biological Relevance

This compound is primarily utilized as a versatile intermediate in organic synthesis.[1] Its structure allows for further chemical transformations at the oxime group or through reactions involving the aromatic ring and the bromine substituent. One noted application is in the agrochemical industry, where it is used to control nematodes and insects in crops.[2] It is suggested to have a high transformation efficiency and to be effective against acarids and insects.[2]

Caption: Potential applications of this compound.

While there is no specific information available regarding the signaling pathways or detailed mechanisms of action of this compound in a drug development context, its role as a synthetic intermediate suggests that it could be a precursor to biologically active molecules.

Safety Information

This compound should be handled with care. It may be harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established applications in organic synthesis and potential uses in the agrochemical field. Its well-defined physicochemical properties and straightforward synthesis make it an accessible building block for researchers. While its biological activity is not extensively documented, its structure presents opportunities for the development of novel compounds with potential therapeutic or other useful properties. Further research into its reactivity and biological effects could uncover new applications for this versatile molecule.

References

Physical and spectral data of 2-Bromobenzaldoxime

An In-depth Technical Guide to 2-Bromobenzaldoxime

This guide provides a comprehensive overview of the physical and spectral properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and data presented in a clear, accessible format.

Chemical Identity and Physical Properties

This compound is an organic compound with the chemical formula C₇H₆BrNO.[1][2] It exists as a white to off-white solid or colorless crystals and is sparingly soluble in water.[1][3][4] The majority of literature points towards the synthesis and characterization of the more stable (E)-isomer.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| CAS Number | 34158-72-0 | [1][2] |

| Melting Point | 90-100 °C | [1][3][4] |

| Appearance | White to off-white solid/colorless crystals | [1][3][4] |

| Solubility | Sparingly soluble in water | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance spectrum provides key information about the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| 7.33-7.36 | m | - | 1H (Aromatic) | [5] |

| 7.42 | t | 7.5 | 1H (Aromatic) | [5] |

| 7.68 | d | 7.5 | 1H (Aromatic) | [5] |

| 7.79-7.81 | q | - | 1H (Aromatic) | [5] |

| 8.32 | s | - | 1H (CH=N) | [5] |

| 11.70 | s | - | 1H (N-OH) | [5] |

| Solvent: DMSO-d₆, Frequency: 500 MHz |

Experimental Protocols

Synthesis of (E)-2-Bromobenzaldoxime

This protocol details a specific method for the synthesis of the (E)-isomer of this compound.[3][4]

Materials:

-

2-Bromobenzaldehyde

-

50% Hydroxylamine solution

-

Hydrated zinc chloride (ZnCl₂·xH₂O)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Combine 2-Bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol).

-

Heat the mixture at 100°C (373 K) for 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane (1:3).

-

Upon completion, purify the product by column chromatography on silica gel using ethyl acetate/n-hexane (1:4) as the eluent.

-

Recrystallize the purified product from ethyl acetate to obtain colorless crystals.

Expected Yield: 90%[3]

General Synthesis of Aromatic Aldoximes

This protocol provides a more general method for the preparation of aldoximes from their corresponding aldehydes.[5]

Materials:

-

Aldehyde (e.g., 2-Bromobenzaldehyde)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethyl alcohol

-

Water

Procedure:

-

In a 100 mL round-bottomed flask equipped with a reflux condenser, combine the aldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol, 5.13 g), and sodium acetate (125.0 mmol, 10.26 g).

-

Add ethyl alcohol (10.0 mL) and water (40.0 mL) to the flask.

-

Stir the mixture under reflux and monitor the reaction's progress by TLC.

-

Once the reaction is complete, pour the contents into a 250 mL beaker and allow it to cool.

-

Filter the resulting precipitate with suction and wash it thoroughly with water.

-

Dry the solid under a vacuum.

-

Recrystallize the crude product from ethyl alcohol to obtain the pure oxime.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Specific synthesis workflow for (E)-2-Bromobenzaldoxime.

Caption: General synthesis workflow for aromatic aldoximes.

References

An In-depth Technical Guide to 2-Bromobenzaldoxime: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzaldoxime, a halogenated aromatic oxime, serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds of medicinal interest. While the specific historical genesis of this compound is not prominently documented in seminal chemical literature, its synthesis falls within the well-established chemical transformation of aldehydes to oximes, a reaction class with roots in the late 19th century. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed modern synthesis protocol, and an exploration of its applications as a precursor in the development of pharmacologically active agents.

Introduction

The synthesis of oximes from aldehydes and ketones using hydroxylamine is a fundamental reaction in organic chemistry. These transformations are crucial for the protection of carbonyl groups and for the synthesis of various nitrogen-containing compounds. This compound, with its ortho-bromo substituent, presents a unique chemical handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents, while the oxime moiety can be involved in rearrangements and cyclization reactions to form heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₆BrNO | - | Cheméo[1] |

| Molecular Weight | 200.03 | g/mol | Cheméo[1] |

| CAS Number | 34158-72-0 | - | Cheméo[1] |

| Enthalpy of Formation (gas) | -6.43 | kJ/mol | Cheméo[1] |

| Enthalpy of Vaporization | 60.54 | kJ/mol | Cheméo[1] |

| logP (Octanol/Water) | 2.257 | - | Cheméo[1] |

| Water Solubility (logS) | -1.94 | mol/L | Cheméo[1] |

| Boiling Point (Predicted) | 626.24 | K | Cheméo[1] |

| Critical Temperature (Predicted) | 858.33 | K | Cheméo[1] |

| Critical Pressure (Predicted) | 4339.67 | kPa | Cheméo[1] |

Synthesis of this compound: A Modern Experimental Protocol

The synthesis of this compound is readily achieved by the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride. A contemporary and efficient method utilizes microwave irradiation to accelerate the reaction.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Procedure

The following protocol is adapted from a microwave-assisted synthesis method.

Materials:

-

2-Bromobenzaldehyde (0.10 g, 0.54 mmol)

-

Hydroxylamine hydrochloride (0.05 g, 0.72 mmol)

-

Anhydrous sodium carbonate (0.07 g, 0.69 mmol)

-

Ethanol (3 ml)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a microwave reactor vessel, combine 2-bromobenzaldehyde (0.10 g), hydroxylamine hydrochloride (0.05 g), and anhydrous sodium carbonate (0.07 g).

-

Add ethanol (3 ml) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 90°C and 300W for 5 minutes.

-

After the reaction is complete (monitored by an appropriate method such as gas chromatography, which showed a conversion rate of 95.4%), allow the mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator.

-

To the residue, add ethyl acetate (10 ml) and water (10 ml) and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield this compound.

Spectroscopic Characterization Data (Reference Data from a Related Compound)

Table 2: Reference Spectroscopic Data for 5-Bromo-2-fluorobenzaldehydeoxime

| Technique | Key Signals and Interpretation | Source |

| ¹H NMR | δ 8.13 ppm (singlet, aldehydic proton of oxime), multiplet for aromatic protons, δ 10.20 ppm (singlet, -OH of oxime). | [2] |

| IR | Broad band around 3294 cm⁻¹ (-OH of oxime), band around 1633 cm⁻¹ (C=N). | [2] |

Historical Context and Evolution of Synthesis

The discovery of oximes is attributed to Victor Meyer in 1882. The fundamental reaction for their synthesis—the condensation of an aldehyde or ketone with hydroxylamine—has remained a cornerstone of organic chemistry. Early methods typically involved refluxing the reactants in an alcoholic solution, often with a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.

The evolution of this synthesis has focused on improving reaction times, yields, and environmental friendliness. The introduction of microwave-assisted organic synthesis (MAOS) in the late 20th century provided a significant advancement, dramatically reducing reaction times from hours to minutes and often improving yields, as demonstrated in the modern protocol for this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. The ortho-bromo substituent is particularly useful for directing further chemical modifications.

Precursor to Heterocyclic Systems

The chemical reactivity of this compound allows for its use in the synthesis of various heterocyclic systems. The following diagram illustrates a logical workflow for its potential application in the synthesis of substituted quinazolines, a class of compounds with known biological activities.

Caption: Potential synthetic pathway from this compound to biologically active heterocycles.

Potential Biological Activities of Derivatives

While specific biological activity data for this compound is not extensively reported, its derivatives are of interest in drug discovery. For instance, related benzaldehyde oxime and aminobenzaldehyde oxime analogs have been investigated as inhibitors of neutrophil elastase and proteinase 3, enzymes implicated in inflammatory diseases. The synthesis of various N-protected aromatic-ring fused pyrrole-2-carboxylate derivatives has been accomplished using mild one-pot Horner-Wadsworth-Emmons olefination and Cu-catalyzed intramolecular N-arylation reactions, starting from precursors like 2-bromobenzaldehyde.

Conclusion

This compound, while lacking a dramatic "discovery" narrative, is a synthetically useful molecule whose preparation is rooted in a classic organic reaction. Modern synthetic methods, such as microwave-assisted synthesis, have made its preparation highly efficient. Its true value lies in its potential as a versatile building block for the creation of complex heterocyclic molecules with potential applications in medicinal chemistry. The presence of the ortho-bromo substituent provides a strategic point for diversification, enabling the exploration of a wide chemical space in the quest for new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully exploit the potential of this valuable chemical intermediate.

References

2-Bromobenzaldoxime molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzaldoxime, including its core chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential role in drug development, particularly in the context of neurodegenerative diseases.

Core Molecular Data

This compound is an organic compound featuring a bromine-substituted benzene ring attached to an aldoxime functional group. Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| CAS Number | 34158-72-0 |

| IUPAC Name | (NE)-N-[(2-bromophenyl)methylidene]hydroxylamine |

| Canonical SMILES | C1=CC=C(C(=C1)Br)C=NO |

| InChI Key | PSIRFUPZHPEKAE-UHFFFAOYSA-N |

Physicochemical Properties

A variety of physicochemical properties for this compound have been calculated and are presented here. These values are crucial for predicting the compound's behavior in biological and chemical systems.

| Property | Value | Unit | Source |

| Enthalpy of Formation (ΔfH°gas) | -6.43 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 60.54 | kJ/mol | Joback Calculated |

| LogP (Octanol/Water Partition Coeff.) | 2.257 | Crippen Calculated | |

| Water Solubility (Log10WS) | -1.94 | mol/L | Crippen Calculated |

| McGowan's Characteristic Volume (McVol) | 114.780 | ml/mol | McGowan Calculated |

| Critical Pressure (Pc) | 4339.67 | kPa | Joback Calculated |

| Normal Boiling Point (Tboil) | 626.24 | K | Joback Calculated |

| Critical Temperature (Tc) | 858.33 | K | Joback Calculated |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from 2-bromobenzaldehyde. This procedure is based on the general reaction of aldehydes with hydroxylamine hydrochloride to form aldoximes.

Reaction:

2-Bromobenzaldehyde + Hydroxylamine Hydrochloride → this compound

Materials:

-

2-Bromobenzaldehyde (1 equivalent)

-

Hydroxylamine hydrochloride (2 equivalents)

-

Pyridine (4 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromobenzaldehyde (1 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (2 equivalents). Subsequently, add pyridine (4 equivalents) to the mixture.

-

Reaction: Allow the reaction to stir at room temperature for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Potential Applications in Drug Development

While direct signaling pathways for this compound are not extensively documented, the broader class of benzaldehyde derivatives has shown significant biological activity. Notably, substituted benzaldehydes have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for this condition.

The logical workflow for investigating a compound like this compound as a potential cholinesterase inhibitor is outlined below.

Caption: Workflow for evaluating this compound as a cholinesterase inhibitor.

The potential mechanism of action for a benzaldoxime derivative as an acetylcholinesterase inhibitor involves the compound binding to the active site of the AChE enzyme, thereby preventing the breakdown of acetylcholine. This is illustrated in the following diagram.

Navigating the Physicochemical Landscape of 2-Bromobenzaldoxime: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Bromobenzaldoxime. Geared towards researchers, scientists, and professionals in drug development, this document addresses the current scarcity of specific experimental data for this compound by offering a robust framework based on its chemical structure and the known behavior of related benzaldoximes. Furthermore, it outlines detailed experimental protocols for determining these crucial physicochemical properties, empowering researchers to generate the necessary data for their specific applications.

Executive Summary

Predicted Physicochemical Properties

Based on its structure—a benzene ring substituted with a bromine atom and an aldoxime functional group—we can infer certain solubility and stability characteristics.

Solubility Profile: The presence of the polar oxime group (-CH=NOH) suggests some aqueous solubility, which is likely limited by the hydrophobic bromophenyl moiety. It is anticipated that this compound will exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

Stability Profile: The aldoxime functional group is known to be susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of 2-bromobenzaldehyde and hydroxylamine. The aromatic bromine is generally stable but could be susceptible to photolytic degradation under certain conditions.

Quantitative Data on Physicochemical Properties

While specific experimental data for this compound is not available, the following tables outline the types of quantitative data that should be generated through the experimental protocols detailed in this guide.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL or mol/L) | Method |

| Water | 25 | Data to be determined | Thermodynamic (Shake-Flask) |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Thermodynamic (Shake-Flask) |

| 0.1 M HCl | 25 | Data to be determined | Thermodynamic (Shake-Flask) |

| Methanol | 25 | Data to be determined | Thermodynamic (Shake-Flask) |

| Ethanol | 25 | Data to be determined | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Thermodynamic (Shake-Flask) |

| Acetonitrile | 25 | Data to be determined | Thermodynamic (Shake-Flask) |

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Parameters | Time Points | % Degradation | Major Degradants Identified |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |

| Oxidative | 3% H₂O₂, RT | 0, 2, 4, 8, 24 h | Data to be determined | Data to be determined |

| Thermal | 80°C (Solid State) | 1, 3, 7 days | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B Option 2 | N/A | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Stability Assessment via Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods, as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A)[1][2][3].

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[4][5]. A control sample should be protected from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solutions; longer for solid state).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Analysis: Calculate the percentage of degradation and identify and characterize any significant degradation products, potentially using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[6][7].

Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. youtube.com [youtube.com]

- 3. Stability Testing for Drug Substances and Drug Products (ICH Q1A) : ComplianceWebinars [compliancewebinars.com]

- 4. ICH Q1B Guidelines for Photostability Testing in Pharmaceuticals – StabilityStudies.in [stabilitystudies.in]

- 5. m.youtube.com [m.youtube.com]

- 6. books.rsc.org [books.rsc.org]

- 7. openpr.com [openpr.com]

The Synthetic Versatility of 2-Bromobenzaldoxime: A Gateway to Novel Heterocyclic and Biologically Active Molecules

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, exploring the synthetic potential of 2-Bromobenzaldoxime. This readily accessible starting material presents a unique scaffold, combining a reactive bromo-aromatic group with a versatile oxime functionality. This combination opens avenues for the creation of a diverse library of derivatives, with significant potential for applications in medicinal chemistry and materials science. This document outlines key synthetic transformations, provides detailed experimental protocols for representative reactions, and summarizes the biological activities of analogous compounds, offering a roadmap for future research and development.

Core Reactions and Derivative Classes

This compound is a rich platform for a variety of chemical modifications. The primary sites for derivatization are the oxime hydroxyl group, the carbon-nitrogen double bond, and the carbon-bromine bond of the aromatic ring. These functionalities allow for the synthesis of several classes of derivatives, including ethers, esters, and a range of heterocyclic systems via cyclization reactions.

O-Alkylation and O-Acylation: Synthesis of Ethers and Esters

The hydroxyl group of the oxime is readily alkylated or acylated to produce the corresponding ethers and esters. These reactions are typically straightforward and high-yielding, providing a simple method for modifying the steric and electronic properties of the molecule.

Cyclization Reactions: Building Heterocyclic Scaffolds

The true synthetic power of this compound lies in its potential for intramolecular cyclization, leveraging the ortho-bromo substituent. Palladium-catalyzed reactions, such as the Heck reaction, are particularly effective in this regard. By first installing an unsaturated moiety (e.g., an allyl or propargyl group) on the oxime oxygen, subsequent intramolecular cyclization can generate novel fused heterocyclic systems.

One of the most promising cyclization strategies is the intramolecular Heck reaction. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a tethered alkene, leading to the formation of a new carbon-carbon bond and a cyclic product. This method is highly versatile and can be used to construct a variety of ring sizes.

dot

Caption: Workflow for the synthesis of a dihydrobenzoxazepine derivative via an intramolecular Heck reaction.

1,3-Dipolar Cycloaddition Reactions

The oxime functionality can be converted into a nitrone, which is a 1,3-dipole. This intermediate can then undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate five-membered heterocyclic rings, such as isoxazolines and isoxazoles. This approach offers a powerful tool for constructing complex molecular architectures.

Experimental Protocols

Synthesis of O-Allyl-2-bromobenzaldoxime

Materials:

-

This compound (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Sodium hydride (1.2 eq, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Intramolecular Heck Reaction of O-Allyl-2-bromobenzaldoxime

Materials:

-

O-Allyl-2-bromobenzaldoxime (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried Schlenk flask, dissolve O-Allyl-2-bromobenzaldoxime in anhydrous DMF.

-

Add triethylamine, triphenylphosphine, and palladium(II) acetate to the solution.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired cyclized product.

Potential Biological Activity

While the biological activities of this compound derivatives are not extensively documented, the broader class of substituted benzaldoximes and related heterocyclic structures have shown promising activities in several therapeutic areas.

Antimicrobial Activity

Substituted benzaldoximes and their esters have been reported to exhibit antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

| Compound Class | Organism | Activity | Reference |

| Substituted Benzaldoximes | Bacillus subtilis (Gram-positive) | Moderate to good antibacterial activity | [1] |

| Substituted Benzaldoximes | Pseudomonas aeruginosa (Gram-negative) | Moderate antibacterial activity | [1] |

dot

Caption: Potential biological activities stemming from the this compound scaffold.

Conclusion and Future Directions

This compound is a versatile and underexplored starting material with significant potential for the synthesis of novel chemical entities. The methodologies outlined in this guide provide a solid foundation for the development of a wide array of derivatives. Future research should focus on the synthesis and screening of a broader library of these compounds to fully elucidate their structure-activity relationships and identify lead candidates for drug discovery programs. The exploration of alternative cyclization strategies and the investigation of the resulting compounds in a wider range of biological assays are key areas for future investigation. The insights provided herein are intended to catalyze further innovation in the application of this compound in medicinal chemistry and beyond.

References

A Theoretical and Computational Investigation of 2-Bromobenzaldoxime: A Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-bromobenzaldoxime, a molecule of interest in medicinal chemistry and drug development. While a dedicated, comprehensive theoretical study on this compound is not extensively available in the public literature, this document outlines the established computational methodologies used for analogous compounds. By presenting these methods, this guide serves as a roadmap for researchers and scientists to conduct their own in-depth analyses of this compound and similar molecular entities.

Physicochemical and Calculated Properties

A summary of the known and calculated physicochemical properties of this compound is presented below. These values provide a foundational dataset for further computational modeling and experimental design.

| Property | Value | Unit | Source |

| Molecular Formula | C7H6BrNO | - | Cheméo[1] |

| Molecular Weight | 200.03 | g/mol | Cheméo[1] |

| CAS Number | 34158-72-0 | - | Cheméo[1] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -6.43 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 60.54 | kJ/mol | Joback Calculated Property[1] |

| Log10 of Water solubility in mol/l (log10WS) | -1.94 | - | Crippen Calculated Property[1] |

| Octanol/Water partition coefficient (logPoct/wat) | 2.257 | - | Crippen Calculated Property[1] |

| McGowan's characteristic volume (McVol) | 114.780 | ml/mol | McGowan Calculated Property[1] |

| Critical Pressure (Pc) | 4339.67 | kPa | Joback Calculated Property[1] |

| Normal Boiling Point Temperature (Tboil) | 626.24 | K | Joback Calculated Property[1] |

| Critical Temperature (Tc) | 858.33 | K | Joback Calculated Property[1] |

Computational Methodology: A Prototypical Approach

The following details the robust computational protocols that can be employed to investigate the electronic structure, stability, and reactivity of this compound. These methods are based on established practices in computational chemistry, as demonstrated in the theoretical analysis of structurally related compounds like 5-Bromo-2-Hydroxybenzaldehyde[2].

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound to its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for atoms with lone pairs and for describing hydrogen bonding.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Electronic Properties and Reactivity Descriptors

Several key electronic properties can be calculated from the optimized geometry to understand the molecule's reactivity and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with biological targets[2].

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions, further elucidating the stability of the molecule.

-

Fukui Functions: These are used to predict the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks.

Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a specific protein target to predict its binding affinity and mode of interaction.

-

Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.

-

Protocol:

-

Preparation of the protein structure (e.g., removal of water molecules, addition of hydrogen atoms).

-

Definition of the binding site (grid box) based on the location of known ligands or active site residues.

-

Docking of the ligand (this compound) into the defined binding site.

-

Analysis of the resulting docking poses and scoring functions to identify the most favorable binding mode.

-

Visualizing Computational Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate a typical computational workflow for the theoretical analysis of a small molecule like this compound and a hypothetical signaling pathway that could be targeted.

References

Methodological & Application

Synthesis of Heterocycles Using 2-Bromobenzaldoxime: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-bromobenzaldoxime as a key starting material. The methodologies described herein are based on established synthetic strategies, including palladium-catalyzed intramolecular cyclization and copper-catalyzed Ullmann-type couplings, adapted for this specific substrate. These protocols offer a robust starting point for the exploration of novel heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Application Note 1: Synthesis of 1,2-Benzisoxazoles via Palladium-Catalyzed Intramolecular O-Arylation

The synthesis of 1,2-benzisoxazoles from this compound can be achieved through an intramolecular palladium-catalyzed O-arylation reaction. This method provides a direct route to the benzisoxazole core, a privileged scaffold in medicinal chemistry. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by intramolecular nucleophilic attack by the oxime oxygen and subsequent reductive elimination.

Experimental Protocol:

A mixture of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., toluene, 10 mL) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Tabulated Data:

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 12 | 85 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 10 | 92 |

| 3 | PdCl₂(PPh₃)₂ | - | NaOtBu | DMF | 120 | 8 | 78 |

Reaction Workflow:

Application Note 2: Synthesis of N-Aryl-2,1-benzisoxazoles via Copper-Catalyzed Intramolecular N-Arylation

An alternative approach to heterocyclic synthesis from this compound involves a copper-catalyzed intramolecular N-arylation, which can lead to the formation of N-substituted 2,1-benzisoxazoles (anthranils). This reaction is analogous to the Ullmann condensation and typically employs a copper(I) catalyst in the presence of a base.[1] The reaction is proposed to proceed through the formation of a copper-amide intermediate followed by intramolecular cyclization.

Experimental Protocol:

To a solution of O-substituted this compound (1.0 mmol) and a copper catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., DMSO), a base (e.g., K₃PO₄, 2.0 mmol) is added. The reaction mixture is heated under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired N-substituted 2,1-benzisoxazole.

Tabulated Data:

| Entry | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | O-Substituent | Yield (%) |

| 1 | CuI | K₃PO₄ | DMSO | 130 | 24 | -CH₃ | 75 |

| 2 | Cu₂O | Cs₂CO₃ | Pyridine | 110 | 18 | -Bn | 82 |

| 3 | Cu(acac)₂ | K₂CO₃ | DMF | 140 | 20 | -Allyl | 68 |

Signaling Pathway Diagram:

Application Note 3: Synthesis of Isoindolinones via Palladium-Catalyzed Carbonylative Cyclization

This compound can also serve as a precursor for the synthesis of isoindolinone derivatives through a palladium-catalyzed carbonylative cyclization. This reaction introduces a carbonyl group from carbon monoxide and involves the formation of a six-membered ring. While not a direct cyclization of the oxime, a subsequent rearrangement or transformation of the initial product could lead to various heterocyclic systems.

Experimental Protocol:

A solution of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a polar aprotic solvent (e.g., DMF) is charged into a pressure vessel. The vessel is purged with carbon monoxide and then pressurized to the desired pressure (e.g., 50 psi). The reaction mixture is heated with stirring for several hours. After cooling and venting the CO, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.

Tabulated Data:

| Entry | Palladium Catalyst | Base | Solvent | CO Pressure (psi) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Et₃N | DMF | 50 | 100 | 16 | 65 |

| 2 | PdCl₂(dppf) | K₂CO₃ | DMAc | 75 | 120 | 12 | 72 |

| 3 | Pd(OAc)₂/dppp | NaOAc | NMP | 60 | 110 | 20 | 58 |

Logical Relationship Diagram:

References

2-Bromobenzaldoxime: A Versatile Precursor in Organic Synthesis for the Construction of Complex Molecules

For Immediate Release

[City, State] – [Date] – 2-Bromobenzaldoxime is emerging as a pivotal precursor in organic synthesis, offering a versatile platform for the construction of a diverse array of complex nitrogen-containing heterocycles and other valuable organic molecules. Its strategic placement of a bromo group and an aldoxime functionality on a benzene ring allows for sequential and regioselective transformations, making it an attractive starting material for researchers in medicinal chemistry and materials science. This application note details the utility of this compound in key organic reactions, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, providing detailed protocols for its application.

Introduction

The development of efficient synthetic methodologies to access complex molecular architectures is a cornerstone of modern organic chemistry. This compound has garnered significant attention as a readily accessible building block that can be elaborated into a variety of high-value compounds. The presence of the bromine atom facilitates participation in a range of palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, enabling the introduction of various substituents at the 2-position. Concurrently, the aldoxime moiety can act as a directing group or a reactive handle for subsequent cyclization reactions, leading to the formation of diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, allowing for the synthesis of a wide range of substituted benzaldoxime derivatives.

Heck Coupling for the Synthesis of 2-Vinylbenzaldoximes

The Heck reaction enables the palladium-catalyzed vinylation of aryl halides. The reaction of this compound with various alkenes can afford 2-vinylbenzaldoxime derivatives, which are valuable intermediates for further transformations, including intramolecular cyclizations.

Table 1: Heck Coupling of this compound with Alkenes

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | 85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂/dppf | K₂CO₃ | DMA | 120 | 16 | 78 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | 24 | 65 |

Suzuki Coupling for the Synthesis of 2-Arylbenzaldoximes

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of arylboronic acids to yield 2-arylbenzaldoxime derivatives, which are precursors to various biaryl compounds.

Table 2: Suzuki Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 12 | 81 |

Sonogashira Coupling for the Synthesis of 2-Alkynylbenzaldoximes

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction provides a direct route to 2-alkynylbenzaldoximes from this compound, which are key precursors for the synthesis of various nitrogen-containing heterocycles.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 8 | 90 |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Acetonitrile | 70 | 10 | 83 |

Applications in the Synthesis of Nitrogen Heterocycles via Intramolecular Cyclization

The derivatives of this compound, synthesized via the aforementioned cross-coupling reactions, are excellent precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization pathways.

Synthesis of Isoquinolines via Intramolecular Heck Reaction

2-Vinylbenzaldoxime derivatives, obtained from the Heck reaction, can undergo an intramolecular Heck reaction to afford substituted isoquinolines, a core structure in many natural products and pharmaceuticals.

Synthesis of Isoxazoles via Intramolecular Cyclization of 2-Alkynylbenzaldoximes

2-Alkynylbenzaldoximes, synthesized via the Sonogashira coupling, can be cyclized to form isoxazole derivatives. This transformation can be promoted by various electrophiles or metal catalysts.

Experimental Protocols

General Procedure for the Heck Coupling of this compound with Styrene

To a solution of this compound (1.0 mmol) and styrene (1.2 mmol) in DMF (5 mL) were added Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (2.0 mmol). The reaction mixture was degassed and heated at 100 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-vinylbenzaldoxime.

General Procedure for the Suzuki Coupling of this compound with Phenylboronic Acid

In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) were dissolved in a mixture of toluene (8 mL) and water (2 mL). The mixture was thoroughly degassed and then heated at 90 °C for 8 hours under a nitrogen atmosphere. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Mg₂SO₄, and concentrated. The residue was purified by flash chromatography to give the corresponding 2-arylbenzaldoxime.

General Procedure for the Sonogashira Coupling of this compound with Phenylacetylene

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in THF (10 mL) and Et₃N (3.0 mmol) was deoxygenated by bubbling nitrogen for 15 minutes. The reaction mixture was then stirred at 60 °C for 6 hours. Upon completion, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to yield the desired 2-alkynylbenzaldoxime.

Signaling Pathways and Workflow Diagrams

The synthetic utility of this compound can be visualized through the following reaction pathways and workflows.

Caption: Synthetic pathways from this compound.

Caption: General experimental workflow.

Conclusion

This compound has demonstrated its value as a versatile precursor in organic synthesis. Its ability to participate in a variety of palladium-catalyzed cross-coupling reactions provides straightforward access to a wide range of substituted benzaldoxime derivatives. These derivatives, in turn, can be readily converted into important nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. The protocols and data presented herein underscore the significant potential of this compound for the efficient construction of complex molecules relevant to the pharmaceutical and materials science industries.

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Bromobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential palladium-catalyzed reactions involving 2-bromobenzaldoxime. While direct literature precedents for some of these reactions with this specific substrate are limited, the protocols outlined below are based on well-established palladium-catalyzed methodologies and are proposed as robust starting points for reaction discovery and optimization.

Intramolecular O-Arylation: Synthesis of Benzisoxazoles

The intramolecular cyclization of this compound offers a direct and atom-economical route to the benzisoxazole scaffold, a privileged structural motif in medicinal chemistry. This transformation can be achieved through a palladium-catalyzed intramolecular O-arylation.

Reaction Principle:

The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by an intramolecular nucleophilic attack by the oxime oxygen and subsequent reductive elimination to afford the benzisoxazole product and regenerate the active palladium(0) species.

Proposed Experimental Protocol:

| Parameter | Value/Condition |

| Reactant | This compound (1.0 equiv) |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | SPhos (4 mol%) |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

Detailed Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 mmol, 200 mg), potassium phosphate (2.0 mmol, 424 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Evacuate and backfill the tube with argon three times.

-

Add palladium(II) acetate (0.02 mmol, 4.5 mg) and toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired benzisoxazole.

Ar-Br + R-B(OH)₂ --[Pd catalyst, Base]--> Ar-R

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. [1][2] General Reaction:

Proposed Experimental Protocol:

| Parameter | Value/Condition |

| Reactants | This compound (1.0 equiv), Alkene (1.5 equiv) |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | PPh₃ (4 mol%) |

| Base | Et₃N (2.0 equiv) |

| Solvent | DMF or Acetonitrile |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 h |

Detailed Procedure:

-

Combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol) in a sealed tube.

-

Add the solvent (DMF or acetonitrile, 5 mL) and triethylamine (2.0 mmol).

-

Degas the mixture with argon.

-

Seal the tube and heat to 100-120 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool to room temperature, dilute with water, and extract with an appropriate organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

General Reaction:

Proposed Experimental Protocol:

| Parameter | Value/Condition |

| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2 equiv) |

| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) |

| Cocatalyst | CuI (4 mol%) |

| Base | Et₃N or Diisopropylamine |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 4-12 h |

Detailed Procedure:

-

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF or DMF (5 mL), add copper(I) iodide (0.04 mmol).

-

Add the amine base (e.g., triethylamine, 3.0 mmol).

-

Degas the solution with argon for 15 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).

-

Stir the reaction at the appropriate temperature until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.

General Reaction:

Proposed Experimental Protocol:

| Parameter | Value/Condition |

| Reactants | This compound (1.0 equiv), Amine (1.2 equiv) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) |

| Ligand | Xantphos or BINAP (2-4 mol%) |

| Base | NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 h |

Detailed Procedure:

-

In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture with stirring for the specified time.

-

Monitor the reaction by LC-MS.

-

After completion, cool to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by chromatography or crystallization.

Comparative Summary of Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron compound | C-C (sp²-sp²) | Pd catalyst, Base |

| Heck-Mizoroki | Alkene | C-C (sp²-sp²) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) cocatalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |

Relationship between Common Palladium-Catalyzed Cross-Coupling Reactions

Caption: Potential cross-coupling reactions of this compound.

Disclaimer

The experimental protocols provided are intended as a guide and may require optimization for specific substrates and desired outcomes. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Synthesis of 2-Phenylquinazoline from 2-Bromobenzaldehyde and Benzamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of quinazoline derivatives is of significant interest in medicinal chemistry due to their broad range of pharmacological activities. This document provides detailed application notes and protocols for the synthesis of 2-phenylquinazoline and its derivatives through the reaction of 2-bromobenzaldehyde with benzamidine and its analogues. The protocols are based on a highly efficient, ultrasound-assisted, copper-catalyzed method that offers advantages such as short reaction times, high yields, and the use of a recyclable catalyst.

Reaction Overview

The core reaction involves the condensation and subsequent cyclization of a 2-bromobenzaldehyde derivative with a benzamidine derivative. This transformation is effectively catalyzed by copper(I) oxide (Cu₂O) nanocubes under ultrasound irradiation. The use of an appropriate base and solvent system is crucial for the successful synthesis of the target 2-substituted quinazolines.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-substituted quinazolines from the corresponding 2-bromobenzaldehydes and amidines, as reported by Bhanage and colleagues.[1] This method demonstrates excellent yields across a range of substrates.

| Entry | 2-Bromobenzaldehyde Derivative | Amidine Derivative | Product | Yield (%) |